molecular formula C15H13ClN2O3S B11657888 Methyl {[4-(3-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Methyl {[4-(3-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11657888
M. Wt: 336.8 g/mol
InChI Key: DDWAYZCKAPLOGW-UHFFFAOYSA-N
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Description

METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with malononitrile to form a cyano intermediate, which is then subjected to cyclization with sulfur-containing reagents to form the tetrahydropyridinyl ring. The final step involves esterification with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano group can also participate in hydrogen bonding with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • METHYL {[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE
  • METHYL ( (3- (4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETATE

Uniqueness

METHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C15H13ClN2O3S/c1-21-14(20)8-22-15-12(7-17)11(6-13(19)18-15)9-3-2-4-10(16)5-9/h2-5,11H,6,8H2,1H3,(H,18,19)

InChI Key

DDWAYZCKAPLOGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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